5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Overview
Description
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the proper division of cancer cells, ensuring their survival and replication .
Mode of Action
This compound acts by binding to the Mps1 kinase, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell division process, specifically the transition from metaphase to anaphase . By inhibiting Mps1 kinase, the compound disrupts the alignment of chromosomes in cancer cells, leading to errors in cell division .
Result of Action
The inhibition of Mps1 kinase by this compound leads to accelerated cell division with increased missegregation errors . This results in a reduction in the viability of malignant cells, making the compound a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with gamma-irradiated solvents containing C5-BPP (2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine), which is used for actinide (III)/lanthanide (III) separation . The nature of these interactions involves complexation and extraction processes, which are crucial for the separation of specific ions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the stability of solvents and their radiolytic stability, which in turn affects cellular processes
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for efficient actinide (III)/lanthanide (III) separation, forming stable complexes with these ions . This binding interaction is crucial for its role in biochemical reactions and its ability to influence cellular processes. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that the presence of nitric acid during irradiation can protect the compound from degradation, enhancing its stability . Long-term effects on cellular function have also been noted, with changes in cellular processes observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively separate actinide (III) ions without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces are essential for understanding its role in biochemical reactions. The exact pathways and enzymes involved are still being studied, but it is known to affect the degradation of specific biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCZNOUGAEHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.